3-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)propanol
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Overview
Description
3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol is an organic compound that features a trifluoromethyl group, a pyrazolo[3,4-b]pyridine core, and a propanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol typically involves multiple steps. . The final step involves the attachment of the propanol moiety via an etherification reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The propanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazolo[3,4-b]pyridine core can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrazolo[3,4-b]pyridine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3’-Trifluoromethyl Phenyl) Propanol: Shares the trifluoromethyl group but lacks the pyrazolo[3,4-b]pyridine core.
Triazolo[4,3-a]pyrazine Derivatives: Similar nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol is unique due to the combination of its trifluoromethyl group and pyrazolo[3,4-b]pyridine core, which confer distinct chemical and biological properties .
Properties
CAS No. |
34580-73-9 |
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Molecular Formula |
C16H14F3N3O2 |
Molecular Weight |
337.30 g/mol |
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxypropan-1-ol |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)11-4-1-5-12(10-11)22-14-13(6-2-7-20-14)15(21-22)24-9-3-8-23/h1-2,4-7,10,23H,3,8-9H2 |
InChI Key |
CKSQKNFCWOAKOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C3=C(C=CC=N3)C(=N2)OCCCO)C(F)(F)F |
Origin of Product |
United States |
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